Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate
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Overview
Description
Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate is a chemical compound known for its versatile properties, making it valuable in scientific research. This compound is used to study various biological processes and drug development.
Preparation Methods
The synthesis of Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate involves several steps. One common method includes the reaction of substituted 4-formylcoumarin, ethyl acetoacetate, hydrazine hydrate, and malononitrile or ethylcyanoacetate in the presence of catalytic amounts of sodium hydroxide . The reaction conditions typically involve refluxing the mixture in a suitable solvent, such as methanol, under controlled temperatures to ensure the desired product is formed.
Chemical Reactions Analysis
Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens or nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds.
Biology: The compound is used to study enzyme interactions and cellular processes.
Industry: The compound is utilized in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to altered cellular processes. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain. Additionally, it can interact with DNA gyrase, affecting bacterial replication and making it useful as an antibacterial agent .
Comparison with Similar Compounds
Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Coumarin derivatives: These compounds share the coumarin backbone but differ in their substituents, leading to varied biological activities.
Indole derivatives: Indoles are another class of heterocyclic compounds with diverse biological properties, including antiviral and anticancer activities.
The uniqueness of this compound lies in its combination of the chromen and benzoate moieties, which contribute to its specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)chromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c1-2-29-24(28)16-6-8-17(9-7-16)31-21-15-30-23-18(22(21)27)10-11-20(26)19(23)14-25-12-4-3-5-13-25/h6-11,15,26H,2-5,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWJKGQDKNLFHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCCCC4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.